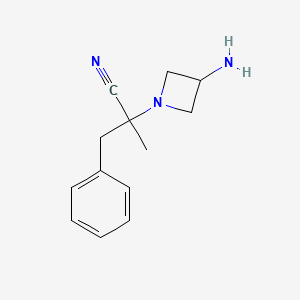
(E)-N'-(3-(furan-2-yl)acryloyl)thiophene-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N’-(3-(furan-2-yl)acryloyl)thiophene-2-carbohydrazide is an organic compound that features both furan and thiophene rings, which are heterocyclic aromatic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-(3-(furan-2-yl)acryloyl)thiophene-2-carbohydrazide typically involves the reaction of furan-2-carboxylic acid with thiophene-2-carbohydrazide under specific conditions. The reaction may proceed through the formation of an intermediate, such as an acyl chloride, followed by coupling with the hydrazide.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
(E)-N’-(3-(furan-2-yl)acryloyl)thiophene-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the furan and thiophene rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce hydrazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-N’-(3-(furan-2-yl)acryloyl)thiophene-2-carbohydrazide may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations and modifications.
Biology
In biological research, compounds containing furan and thiophene rings are often investigated for their potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine
Medicinal chemistry research may explore the compound’s potential as a drug candidate, particularly if it exhibits activity against specific biological targets.
Industry
In industry, such compounds might be used in the development of new materials, such as polymers or organic semiconductors, due to their electronic properties.
Mechanism of Action
The mechanism by which (E)-N’-(3-(furan-2-yl)acryloyl)thiophene-2-carbohydrazide exerts its effects would depend on its specific application. For example, if it is being studied as an antimicrobial agent, it might interact with bacterial cell membranes or enzymes. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other hydrazides or derivatives of furan and thiophene, such as:
- Furan-2-carbohydrazide
- Thiophene-2-carbohydrazide
- (E)-N’-(3-(furan-2-yl)acryloyl)benzohydrazide
Uniqueness
(E)-N’-(3-(furan-2-yl)acryloyl)thiophene-2-carbohydrazide is unique due to the combination of furan and thiophene rings in its structure, which may impart distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C12H10N2O3S |
|---|---|
Molecular Weight |
262.29 g/mol |
IUPAC Name |
N'-[(E)-3-(furan-2-yl)prop-2-enoyl]thiophene-2-carbohydrazide |
InChI |
InChI=1S/C12H10N2O3S/c15-11(6-5-9-3-1-7-17-9)13-14-12(16)10-4-2-8-18-10/h1-8H,(H,13,15)(H,14,16)/b6-5+ |
InChI Key |
KHCBOWZBJLVOKM-AATRIKPKSA-N |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)NNC(=O)C2=CC=CS2 |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)NNC(=O)C2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4S,5R,9S,10R,13S)-13-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B14868287.png)
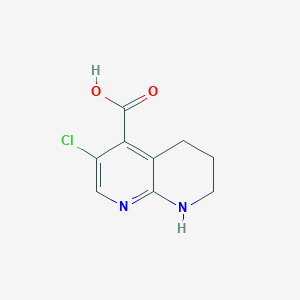

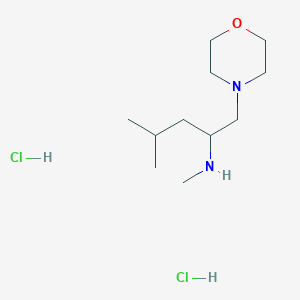

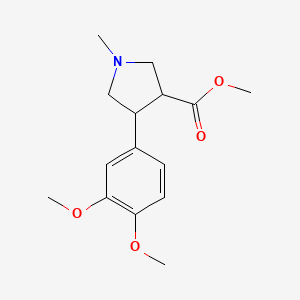
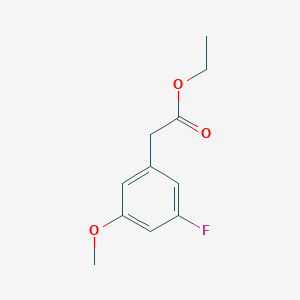

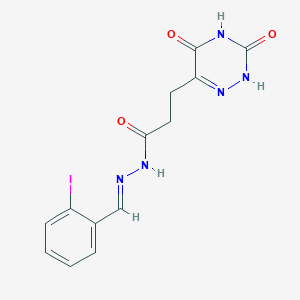

![10-methyl-3-phenethyl-2-propylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B14868349.png)
![2-(4-Methylphenyl)-5-[(4-methylpiperazin-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B14868357.png)

